3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride
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Overview
Description
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound with a unique bicyclic structure. It is characterized by a tert-butyl group attached to a bicyclo[1.1.1]pentane ring system, with a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride typically involves the reaction of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Oxalyl Chloride (COCl)2: Another reagent for the formation of acid chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting acid chlorides to alcohols.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride primarily involves its reactivity as an acid chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the acyl group to nucleophiles.
Comparison with Similar Compounds
Similar Compounds
3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid: The parent carboxylic acid of the compound.
Bicyclo[1.1.1]pentane-1-carbonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.
tert-Butyl chloride: A simpler compound with a tert-butyl group and a chloride, but without the bicyclic structure.
Uniqueness
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride is unique due to its combination of a tert-butyl group and a bicyclo[1.1.1]pentane ring system. This structure imparts distinct steric and electronic properties, influencing its reactivity and applications in various fields.
Properties
CAS No. |
2742659-37-4 |
---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.7 |
Purity |
95 |
Origin of Product |
United States |
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